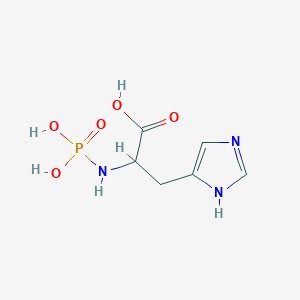

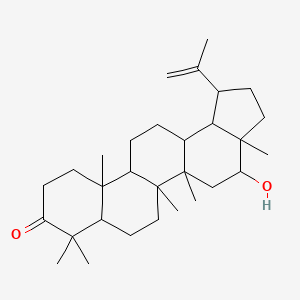

![molecular formula C26H45NO7SSe B12294246 2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)

2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タウロセルコリック酸は、23-セレノ-25-ホモタウロコリック酸またはセレンホモコリック酸タウリンとしても知られており、合成胆汁酸アナログです。これは、胆汁酸吸収不良を診断するための臨床試験で主に使用されます。 この化合物は、タウリンと抱合された胆汁酸アナログであり、ガンマ線放射性同位体であるセレン-75を組み込んでいるため、放射性医薬品用途に役立ちます .

準備方法

合成経路と反応条件: タウロセルコリック酸の合成には、コール酸とタウリンの抱合が含まれます。このプロセスには、一般的に以下の手順が含まれます。

コール酸の活性化: コール酸は、まずチオニルクロリドなどの試薬を使用して、その酸塩化物誘導体に変換することで活性化されます。

タウリンとの抱合: 活性化されたコール酸は、次にトリエチルアミンなどの塩基の存在下でタウリンと反応させて、タウロコール酸を形成します。

工業生産方法: タウロセルコリック酸の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、最終生成物を分離するためのクロマトグラフィーなどの高度な精製技術を採用しています。

化学反応の分析

反応の種類: タウロセルコリック酸は、次のようなさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応により、タウロセルコリック酸を還元された形態に変換することができます。

置換: タウリンまたはコール酸部分で置換反応が起こることがあり、異なる誘導体が形成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 置換反応には、多くの場合、塩基性条件下でアミンまたはチオールなどの求核剤が関与します。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアルコールまたはアミンが生成される場合があります .

4. 科学研究への応用

タウロセルコリック酸は、胆汁酸の腸肝循環を研究するための放射性医薬品として使用されます。

化学: 胆汁酸の腸肝循環を研究するための放射性医薬品として使用されます。

生物学: 研究者は、それを用いて、生物系における胆汁酸の代謝と輸送を調べます。

医学: 胆汁酸吸収不良の診断試験で使用され、慢性下痢やその他の胃腸障害の患者を特定するのに役立ちます。

科学的研究の応用

Tauroselcholic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a radiopharmaceutical to study the enterohepatic circulation of bile salts.

Biology: Researchers use it to investigate bile acid metabolism and transport in biological systems.

Medicine: It is employed in diagnostic tests for bile acid malabsorption, helping to identify patients with chronic diarrhea and other gastrointestinal disorders.

Industry: Tauroselcholic acid is used in the development of new diagnostic tools and therapeutic agents

作用機序

タウロセルコリック酸は、消化管での吸収のために脂肪を可溶化する洗剤として作用します。それは、天然の胆汁酸と同様に、回腸で効率的に吸収され、再吸収されます。 この化合物は、胆汁酸の代謝に関与する胆汁酸トランスポーターと経路を標的とし、胆汁酸の回転率と吸収不良の研究を容易にします .

類似の化合物:

タウロコール酸: タウリンと抱合された天然の胆汁酸で、脂肪の乳化に関与しています。

グリココール酸: グリシンと抱合された別の胆汁酸で、同様の診断用途に使用されます。

デオキシコール酸: 腸内の細菌作用によって形成される二次胆汁酸です。

タウロセルコリック酸の独自性: タウロセルコリック酸は、セレン-75を組み込んでいるため、診断画像に役立つ貴重な放射性医薬品です。 天然の胆汁酸を模倣しながら、ガンマカメラで検出できるため、他の胆汁酸とは一線を画しています .

類似化合物との比較

Taurocholic Acid: A natural bile acid conjugated with taurine, involved in fat emulsification.

Glycocholic Acid: Another bile acid conjugated with glycine, used in similar diagnostic applications.

Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness of Tauroselcholic Acid: Tauroselcholic acid is unique due to its incorporation of selenium-75, making it a valuable radiopharmaceutical for diagnostic imaging. Its ability to mimic natural bile acids while being detectable via gamma cameras sets it apart from other bile acids .

特性

IUPAC Name |

2-[[2-[2-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propylselanyl]acetyl]amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMLWGQJPSGGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7SSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868328 |

Source

|

| Record name | 2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

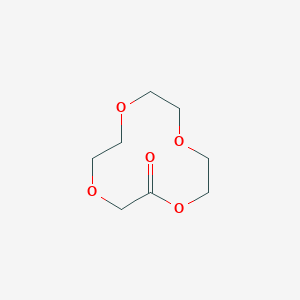

![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

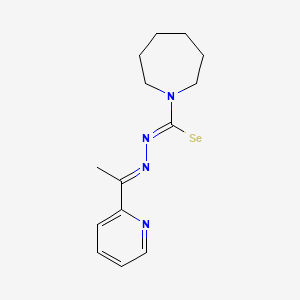

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)

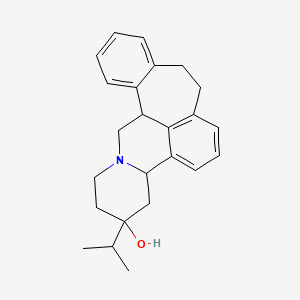

![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)

![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)

![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)

![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)

![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)

![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)